N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide
Description
N-(4-{[3-(Benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a pyridine core substituted at position 3 with a benzyloxy group. The structure comprises:
- Sulfamoyl bridge: Connects the phenyl ring to a pyridine heterocycle, enhancing structural rigidity and interaction with biological targets.
- Benzyloxy substituent: At the pyridine’s 3-position, contributing to lipophilicity and influencing pharmacokinetic properties.
This compound is of interest in medicinal chemistry due to its structural similarity to anticancer agents targeting sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
Properties
IUPAC Name |
N-[4-[(3-phenylmethoxypyridin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-15(24)22-17-9-11-18(12-10-17)28(25,26)23-20-19(8-5-13-21-20)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFHBEVIFZBTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general steps involve:
Preparation of the starting materials: This includes the synthesis of the benzyloxy pyridine and the sulfamoyl phenyl acetamide intermediates.
Coupling reaction: The intermediates are then subjected to the Suzuki–Miyaura coupling reaction using a palladium catalyst and a boron reagent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like toluene or ethyl acetate, and catalysts such as palladium or iodine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and in various industrial processes requiring specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-{[3-(Benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide with structurally or functionally related compounds:
Key Structural and Functional Differences:
Heterocyclic Core :
- The target compound uses a pyridine ring, whereas analogs like SR1001 (thiazole) and Compound 18 (pyrazine) employ other heterocycles, altering electronic properties and target specificity .
- Pyrazole derivatives (e.g., compounds 2–8 in ) replace pyridine with pyrazole, enhancing π-π stacking in kinase inhibition .
Fluorinated analogs () introduce electronegative substituents, which may enhance binding to hydrophobic enzyme pockets .
Biological Activity :
- The target compound and its pyrazole derivatives (–3) induce apoptosis in colon cancer cells, likely via sulfonamide-mediated inhibition of carbonic anhydrase IX/XII .
- SR1001 targets nuclear receptors (RORγt), highlighting the role of sulfamoyl-acetamide hybrids in diverse therapeutic pathways .
Synthetic Accessibility: The target compound is synthesized via Knoevenagel condensation (benzaldehyde + cyanoacetamide), while pyrazole analogs require hydrazine cyclization . Piperazine-linked derivatives () involve amide couplings, reflecting modularity in sulfonamide drug design .
Research Findings and Implications
Biological Activity
N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzyloxy group, a pyridine moiety, and a sulfamoyl phenyl group, which are crucial for its biological interactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | 9.17 | - |
The IC50 values indicate that while the compound shows significant inhibitory activity against both COX-1 and COX-2, it is less potent than established drugs like celecoxib and indomethacin .
The mechanism through which this compound exerts its anti-inflammatory effects involves modulation of inflammatory mediators such as nitric oxide (NO) and cytokines. Studies utilizing RAW264.7 macrophage cells demonstrated that treatment with the compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups, such as the benzyloxy and pyridine rings, has been associated with enhanced anti-inflammatory activity. Modifications to these groups may lead to improved potency and selectivity .
In Vivo Studies
In vivo experiments involving carrageenan-induced paw edema in rats have shown that this compound significantly reduced swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent .
Comparative Analysis
A comparative analysis with other derivatives has been conducted to evaluate their relative effectiveness in various biological assays. For instance, compounds derived from similar frameworks exhibited varying degrees of activity against inflammatory pathways, highlighting the importance of specific substituents on the core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
